BenchChemオンラインストアへようこそ!

Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate

Lipophilicity ADME Physicochemical Properties

Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate (CAS 1381944-56-4) is a 2,3′-difluoro-substituted biphenyl-3,4′-dicarboxylate diester with the IUPAC name 4′-ethyl 3-methyl 2,3′-difluoro-[1,1′-biphenyl]-3,4′-dicarboxylate. It possesses two differentiated ester handles (ethyl ester at the 4′-position; methyl ester at the 3-position) and fluorine atoms at the 2- and 3′-positions of the biphenyl scaffold.

Molecular Formula C17H14F2O4
Molecular Weight 320.29 g/mol
CAS No. 1381944-56-4
Cat. No. B1427429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate
CAS1381944-56-4
Molecular FormulaC17H14F2O4
Molecular Weight320.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)OC)F)F
InChIInChI=1S/C17H14F2O4/c1-3-23-17(21)12-8-7-10(9-14(12)18)11-5-4-6-13(15(11)19)16(20)22-2/h4-9H,3H2,1-2H3
InChIKeyAMBBTDZBXSSSBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate (CAS 1381944-56-4): A 2,3′-Difluorobiphenyl Diester Building Block for Medicinal Chemistry and PROTAC Synthesis


Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate (CAS 1381944-56-4) is a 2,3′-difluoro-substituted biphenyl-3,4′-dicarboxylate diester with the IUPAC name 4′-ethyl 3-methyl 2,3′-difluoro-[1,1′-biphenyl]-3,4′-dicarboxylate. It possesses two differentiated ester handles (ethyl ester at the 4′-position; methyl ester at the 3-position) and fluorine atoms at the 2- and 3′-positions of the biphenyl scaffold . The compound is commercially available at ≥98% purity (MDL MFCD22375054) and is cataloged as a Protein Degrader Building Block for targeted protein degradation research [1]. Its biphenyl core with dual ester functionalities makes it a versatile intermediate for Suzuki–Miyaura cross-coupling-based diversification and for the synthesis of heterobifunctional degraders (PROTACs) .

Why Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate Cannot Be Replaced by Non-Fluorinated or Positional Isomer Analogs


Fluorine substitution on the biphenyl scaffold is not merely an incremental modification; it fundamentally alters lipophilicity, metabolic stability, and molecular recognition. The 2,3′-difluoro pattern in this compound increases the calculated LogP by approximately 0.28 units versus the non-fluorinated 4′-ethyl 3-methyl biphenyl-3,4′-dicarboxylate analog (LogP 3.317 vs. 3.595, both computed via the same ChemSrc algorithm) . Critically, fluorination at metabolically labile positions can block cytochrome P450-mediated oxidation—studies on model biphenylcarboxylic acids demonstrate that 4′-fluoro substitution completely abrogates microbial hydroxylation, while 2′-fluoro and 3′-fluoro substitution markedly slow it relative to the non-fluorinated parent [1]. The mixed ethyl/methyl ester pair further provides orthogonal deprotection handles unavailable in symmetrical diester analogs (e.g., dimethyl 2,4′-difluoro-[1,1′-biphenyl]-3,3′-dicarboxylate, CAS 1381944-72-4), enabling sequential functionalization strategies . These quantifiable physicochemical and synthetic differences mean that substituting a close analog can yield a compound with altered membrane permeability, different metabolic half-life, or a divergent synthetic pathway—rendering simple interchange unreliable.

Quantitative Differentiation Evidence for Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate vs. Closest Analogs


Lipophilicity (LogP) vs. Non-Fluorinated Biphenyl Diester Analog

The target compound exhibits a calculated LogP of 3.595, which is 0.278 units higher than the non-fluorinated analog 4′-ethyl-3-methyl biphenyl-3,4′-dicarboxylate (LogP 3.317), both computed via the same ChemSrc algorithm under identical conditions . This increase is consistent with the established lipophilicity-enhancing effect of aromatic fluorine substitution and translates to an approximately 1.9-fold higher octanol/water partition coefficient, indicating greater membrane permeability potential.

Lipophilicity ADME Physicochemical Properties Drug Design

LogP Differentiation vs. 2,4′-Difluoro Positional Isomer Diester

The 2,3′-difluoro substitution pattern in the target compound yields a LogP of 3.595, which is 0.390 units higher than the 2,4′-difluoro positional isomer dimethyl 2,4′-difluoro-[1,1′-biphenyl]-3,3′-dicarboxylate (CAS 1381944-72-4; LogP 3.205) . Both compounds share identical polar surface area (PSA = 52.60 Ų), confirming that the lipophilicity difference arises purely from the fluorine regiochemistry and ester type, not from differences in hydrogen-bonding capacity.

Positional Isomerism Lipophilicity Structure-Property Relationships Medicinal Chemistry

Metabolic Stability Advantage: Fluorination Blocks Site-Specific Oxidation

In a chemical-microbial model system using Cunninghamella elegans (a eukaryotic microorganism containing cytochrome P450 enzymes that mimic mammalian oxidative metabolism), 4′-fluoro-biphenyl-4-carboxylic acid remained completely untransformed, whereas the non-fluorinated parent was fully hydroxylated to 4′-hydroxybiphenyl-4-carboxylic acid. Furthermore, 2′-fluoro- and 3′-fluoro-biphenyl-4-carboxylic acid were also transformed, but at markedly slower rates than the non-fluorinated derivative [1]. The target compound carries fluorine at both the 2-position (on one ring) and the 3′-position (on the other ring), positions that individually confer metabolic stabilization. Although direct metabolic stability data for this specific compound are not available in the public domain, the class-level evidence strongly supports that the 2,3′-difluoro pattern will provide enhanced resistance to CYP450-mediated oxidation compared to non-fluorinated or mono-fluorinated biphenyl diester analogs.

Metabolic Stability Cytochrome P450 Fluorination Drug Metabolism

Ester Orthogonality: Differentiated Ethyl/Methyl Diester Enables Sequential Deprotection

The target compound uniquely carries an ethyl ester at the 4′-position and a methyl ester at the 3-position, providing two electronically and sterically distinct ester functionalities. This contrasts with the most common comparator, dimethyl 2,4′-difluoro-[1,1′-biphenyl]-3,3′-dicarboxylate (CAS 1381944-72-4), which bears only methyl esters at both positions . The mixed ester system permits sequential hydrolysis—the methyl ester can be selectively cleaved under mild basic conditions (e.g., LiOH/THF/H₂O at 0 °C to rt) while leaving the ethyl ester intact for later functionalization, or vice versa under sterically controlled enzymatic hydrolysis. This orthogonality is particularly valuable in PROTAC synthesis, where the two carboxylate handles must be sequentially elaborated to attach the E3 ligase ligand and the target-protein ligand [1].

Orthogonal Protection Synthetic Strategy PROTAC Synthesis Bioconjugation

Boiling Point Elevation vs. Non-Fluorinated Dimethyl Diester Indicative of Stronger Intermolecular Interactions

The predicted boiling point of the target compound is 439.7 ± 45.0 °C at 760 mmHg, compared to 416.8 ± 38.0 °C for the non-fluorinated dimethyl biphenyl-3,4′-dicarboxylate analog [1]. This ~23 °C elevation is attributable to the combined effects of fluorine substitution (increased polarizability and intermolecular dipole interactions) and the presence of the ethyl ester (higher molecular weight and enhanced van der Waals contacts). While both are predicted values, they provide a useful ranking of relative volatility that informs distillation and sublimation purification strategies.

Boiling Point Thermal Stability Purification Physicochemical Properties

Optimal Application Scenarios for Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate Based on Differentiated Properties


PROTAC Heterobifunctional Degrader Library Synthesis Requiring Sequential Ester Elaboration

The mixed ethyl/methyl ester system enables stepwise conjugation: the methyl ester can be selectively hydrolyzed and coupled to a linker-E3 ligase ligand conjugate (e.g., CRBN or VHL recruiter), while the intact ethyl ester is subsequently deprotected and attached to the target-protein-binding warhead. This sequential strategy avoids the need for orthogonal protecting group installation and is directly enabled by the compound's differentiated diester architecture [1]. The 2,3′-difluoro pattern further confers enhanced metabolic stability on the final degrader molecule compared to non-fluorinated analogs [2].

Medicinal Chemistry Lead Optimization Where Fluorine-Mediated LogP Tuning Is Required

When a lead series derived from biphenyl-3,4′-dicarboxylate scaffolds requires an increase in lipophilicity without adding aromatic rings or alkyl chains, replacing the non-fluorinated core with the 2,3′-difluoro biphenyl diester provides a +0.28 LogP increment (vs. CAS 1201925-74-7) and a +0.39 LogP increment over the 2,4′-difluoro positional isomer (CAS 1381944-72-4) while maintaining identical PSA . This fine-tuning capability is critical for optimizing oral bioavailability within the Lipinski Rule-of-Five space.

Suzuki–Miyaura Cross-Coupling Diversification of Fluorinated Biaryl Intermediates

The compound's biphenyl scaffold with 2-fluoro and 3′-fluoro substitution is constructed via Suzuki–Miyaura coupling, and the resulting product can serve as a further coupling partner after ester conversion to boronic acid/ester. Fluorine substituents enhance the electrophilicity of the adjacent carbon centers and can direct regioselectivity in subsequent metal-catalyzed cross-couplings . The predicted higher boiling point (439.7 °C vs. 416.8 °C for non-fluorinated analogs) also suggests lower volatility losses during high-temperature coupling reactions [3].

Metabolic Stability Profiling of Fluorinated Biphenyl Drug Candidates

Building on the Bright et al. (2013) demonstration that fluorine substitution at the 2′- and 3′-positions of biphenylcarboxylic acids reduces CYP450-mediated oxidative metabolism in microbial models, the 2,3′-difluoro diester can be employed as a stable core scaffold for constructing test compounds intended for in vitro microsomal or hepatocyte stability assays [2]. The compound's commercial availability at ≥98% purity from multiple vendors ensures reproducible input quality for these sensitive biochemical assays.

Quote Request

Request a Quote for Methyl 3-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.